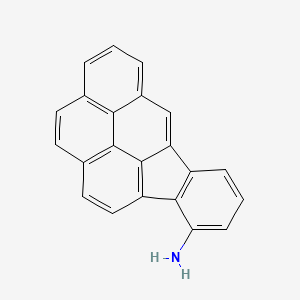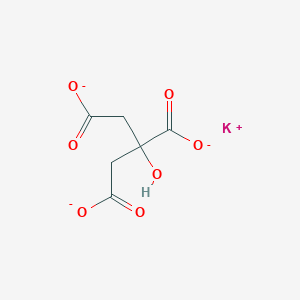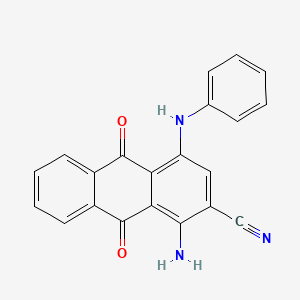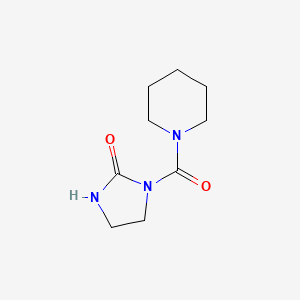
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylcyclohexyl)-3-azaspiro(55)undecane hydrochloride is a complex organic compound with a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride typically involves multiple steps, starting with the preparation of the core spirocyclic structure. The process often includes the following steps:
Formation of the Spirocyclic Core: This involves the reaction of a cyclohexanone derivative with a suitable amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Alter Membrane Properties: It can interact with cell membranes, altering their properties and affecting cell signaling and transport processes.
相似化合物的比较
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride is unique due to its spirocyclic structure and the presence of both a phenyl group and a cyclohexyl group. Similar compounds include:
2-(1-Phenylcyclohexyl)-2-azaspiro(5.5)undecane: Similar structure but with different positioning of the phenyl group.
3-Cyclohexyl-1,5-dioxaspiro(5.5)undecane-2,4-dione: Contains a dioxaspiro structure instead of an azaspiro structure.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazolone ring instead of a spirocyclic structure.
These compounds share some chemical properties but differ in their specific applications and biological activities.
属性
CAS 编号 |
21602-65-3 |
|---|---|
分子式 |
C22H34ClN |
分子量 |
348.0 g/mol |
IUPAC 名称 |
3-(1-phenylcyclohexyl)-3-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C22H33N.ClH/c1-4-10-20(11-5-1)22(14-8-3-9-15-22)23-18-16-21(17-19-23)12-6-2-7-13-21;/h1,4-5,10-11H,2-3,6-9,12-19H2;1H |
InChI 键 |
UQDVOSQWAYRKDR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)CC[NH+](CC2)C3(CCCCC3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)





